Cas no 2026075-02-3 (ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate)

ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate
- 2026075-02-3
- EN300-1123929
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- Inchi: 1S/C10H17N3O2/c1-4-15-10(14)9(11)8(3)13-6-7(2)5-12-13/h5-6,8-9H,4,11H2,1-3H3
- InChI Key: DHERRUSBGLNDPS-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C(C)N1C=C(C)C=N1)N)=O
Computed Properties
- Exact Mass: 211.132076794g/mol
- Monoisotopic Mass: 211.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 70.1Ų
ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1123929-10g |
ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate |
2026075-02-3 | 95% | 10g |
$5159.0 | 2023-10-26 | |
Enamine | EN300-1123929-0.1g |
ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate |
2026075-02-3 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
Enamine | EN300-1123929-0.5g |
ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate |
2026075-02-3 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1123929-0.05g |
ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate |
2026075-02-3 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
Enamine | EN300-1123929-1.0g |
ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate |
2026075-02-3 | 1g |
$1442.0 | 2023-06-09 | ||
Enamine | EN300-1123929-0.25g |
ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate |
2026075-02-3 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1123929-5g |
ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate |
2026075-02-3 | 95% | 5g |
$3479.0 | 2023-10-26 | |
Enamine | EN300-1123929-1g |
ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate |
2026075-02-3 | 95% | 1g |
$1200.0 | 2023-10-26 | |
Enamine | EN300-1123929-2.5g |
ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate |
2026075-02-3 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
Enamine | EN300-1123929-10.0g |
ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate |
2026075-02-3 | 10g |
$6205.0 | 2023-06-09 |
ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate Related Literature
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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3. Book reviews
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Nathalie Saffon-Merceron,Zoia Voitenko,Yulian Volovenko Chem. Sci., 2015,6, 1139-1149
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Additional information on ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate
Ethyl 2-Amino-3-(4-Methyl-1H-Pyrazol-1-Yl)Butanoate: A Comprehensive Overview
Ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate, also known by its CAS number 2026075-02-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities. The structure of ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)butanoate consists of a butanoate backbone with an amino group at position 2 and a substituted pyrazole ring at position 3. The pyrazole ring is further substituted with a methyl group at position 4, which adds to the compound's complexity and potential for interaction with biological systems.
The synthesis of ethyl 2-amino-3-(4-methyl-1H-pyrazol-1-Yl)butanoate involves a series of carefully designed organic reactions. One common approach is the condensation of an appropriate amino alcohol with a carbonyl compound, followed by cyclization to form the pyrazole ring. The introduction of the methyl group at position 4 typically requires alkylation or substitution reactions. The final step involves esterification to yield the ethyl ester, which is the compound in question. This synthetic pathway highlights the importance of stereochemistry and regioselectivity in achieving the desired product.
Recent studies have focused on the biological activity of ethyl 2-amino-3-(4-methyl-1H-pyrazol-Yl)butanoate, particularly its potential as a lead compound in drug discovery. Pyrazole derivatives are known for their ability to modulate various cellular pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. For instance, research has shown that this compound exhibits anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has demonstrated moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent.
The pharmacokinetic profile of ethyl 2-amino-Yl butanoate has also been investigated. Studies indicate that the compound has good bioavailability when administered orally, with moderate absorption and distribution characteristics. However, further research is needed to fully understand its metabolism and excretion pathways. These findings are crucial for determining the suitability of this compound as a therapeutic agent.
In terms of applications, ethyl 2-amino-Yl butanoate holds promise in several areas beyond drug discovery. Its unique chemical structure makes it a valuable building block for synthesizing more complex molecules with enhanced biological activity. Furthermore, it serves as a model compound for studying the relationship between chemical structure and biological function, providing insights into rational drug design.
From an environmental perspective, ethyl Yl butanoate has been assessed for its biodegradability and ecotoxicity. Initial studies suggest that it undergoes slow degradation under aerobic conditions, raising concerns about its persistence in aquatic environments. Regulatory agencies are therefore encouraged to monitor its use and disposal to mitigate potential ecological risks.
In conclusion, ethyl Yl butanoate (CAS No: 2026075-YL) is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure, coupled with promising biological activity, positions it as a valuable tool in drug discovery and development. Continued research into its properties will undoubtedly shed more light on its full spectrum of applications and benefits.
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